2-Chloro-4-ethylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloro-4-ethylpyrimidine, often involves the reaction of amidines with β-dicarbonyl compounds under specific conditions to form the pyrimidine ring. For instance, 2-Ethyl-4, 6-dihydroxypyrimidine, a related compound, was synthesized using propionitrile, hydrogen chloride, and free ammonia, followed by cyclization with sodium methoxide, demonstrating a general approach to pyrimidine synthesis that might be adaptable for 2-Chloro-4-ethylpyrimidine (Ou Chun, 2003).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the pyrimidine ring, a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. X-ray crystallography and density functional theory (DFT) studies provide insights into the bond lengths, angles, and overall geometry of these molecules, offering a foundation for understanding the structural nuances of 2-Chloro-4-ethylpyrimidine and its interactions in complexes (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).
Chemical Reactions and Properties
2-Chloro-4-ethylpyrimidine participates in various chemical reactions, serving as a building block for synthesizing more complex molecules. Its reactivity is influenced by the pyrimidine ring's electronic properties, which can engage in nucleophilic substitution reactions, coordination with metal ions, and hydrogen bonding interactions. For example, pyrimidine derivatives have been used to synthesize complexes with metal ions, illustrating the versatility of these compounds in forming coordination compounds (R. T. Carlin, R. Mccarley, 1989).
Scientific Research Applications
Biological and Medicinal Chemistry:
- It has been used as a precursor for the preparation of pyridopyrimidine and fused pyridopyrimidine derivatives, which exhibited potent antimicrobial activity (Rashad et al., 2005).
- Novel derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine, a related compound, showed varying degrees of antimalarial activity (Ress et al., 1976).
- Derivatives of 2,4-diamino-5-aryl-6-ethylpyrimidine have been synthesized and evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents (Robson et al., 1997).
Pharmacological Properties:
- Synthesized derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine showed analgesic, anti-inflammatory, and immunosuppressive activity (Malinka et al., 1989).
- Certain mercapto-and aminopyrimidine derivatives synthesized from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate showed in vitro antimicrobial activity against pathogenic micro-organisms (El-kerdawy et al., 1990).
Chemical Properties and Applications:
- A study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents at different temperatures provided insights into its solubility characteristics and the interaction with solvents, which are crucial for its application in different scientific and industrial processes (Yao et al., 2017).
properties
IUPAC Name |
2-chloro-4-ethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIVQBQKAWDOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578235 | |
Record name | 2-Chloro-4-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethylpyrimidine | |
CAS RN |
188707-99-5 | |
Record name | 2-Chloro-4-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-ethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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